

"5-Amino-7-azaindole-2-carboxylic acid" structure and properties

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Compound of Interest

Compound Name: 5-Amino-7-azaindole-2-carboxylic acid

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An In-Depth Technical Guide to **5-Amino-7-azaindole-2-carboxylic acid**: A Privileged Scaffold for Drug Discovery

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." The 7-azaindole core, a bioisostere of both indole and purine, is a prime example of such a scaffold. Its unique electronic properties and ability to engage in specific hydrogen bonding patterns have cemented its role, particularly in the development of kinase inhibitors.^{[1][2]} The addition of a nitrogen atom to the indole ring can significantly modulate a compound's physicochemical properties, binding affinity, and metabolic stability, offering a powerful tool for drug optimization.^[3]

This guide focuses on a specific, highly functionalized derivative: **5-Amino-7-azaindole-2-carboxylic acid**. We will dissect its molecular architecture, explore rational synthetic strategies, and delve into the mechanistic basis for its utility in modern drug discovery programs. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Profile

A molecule's behavior in both chemical and biological systems is fundamentally dictated by its structure and resulting physicochemical properties. Understanding these attributes is the first step in rational drug design.

Chemical Structure

The structure of **5-Amino-7-azaindole-2-carboxylic acid** combines the foundational 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core with two key functional groups: an amine at the C5 position and a carboxylic acid at the C2 position.

Caption: 2D Structure of **5-Amino-7-azaindole-2-carboxylic acid**.

Physicochemical Data

The strategic placement of functional groups profoundly influences properties critical for drug development, such as solubility, membrane permeability, and target engagement. The calculated properties below provide a quantitative snapshot of this molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[4]
Molecular Weight	177.16 g/mol	[4]
Exact Mass	177.053826475 Da	[4]
XLogP3	0.5	[4]
Topological Polar Surface Area (TPSA)	92.0 Å ²	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	1	[4]
pKa (7-azaindole core)	~4.6	[5]

Expert Analysis:

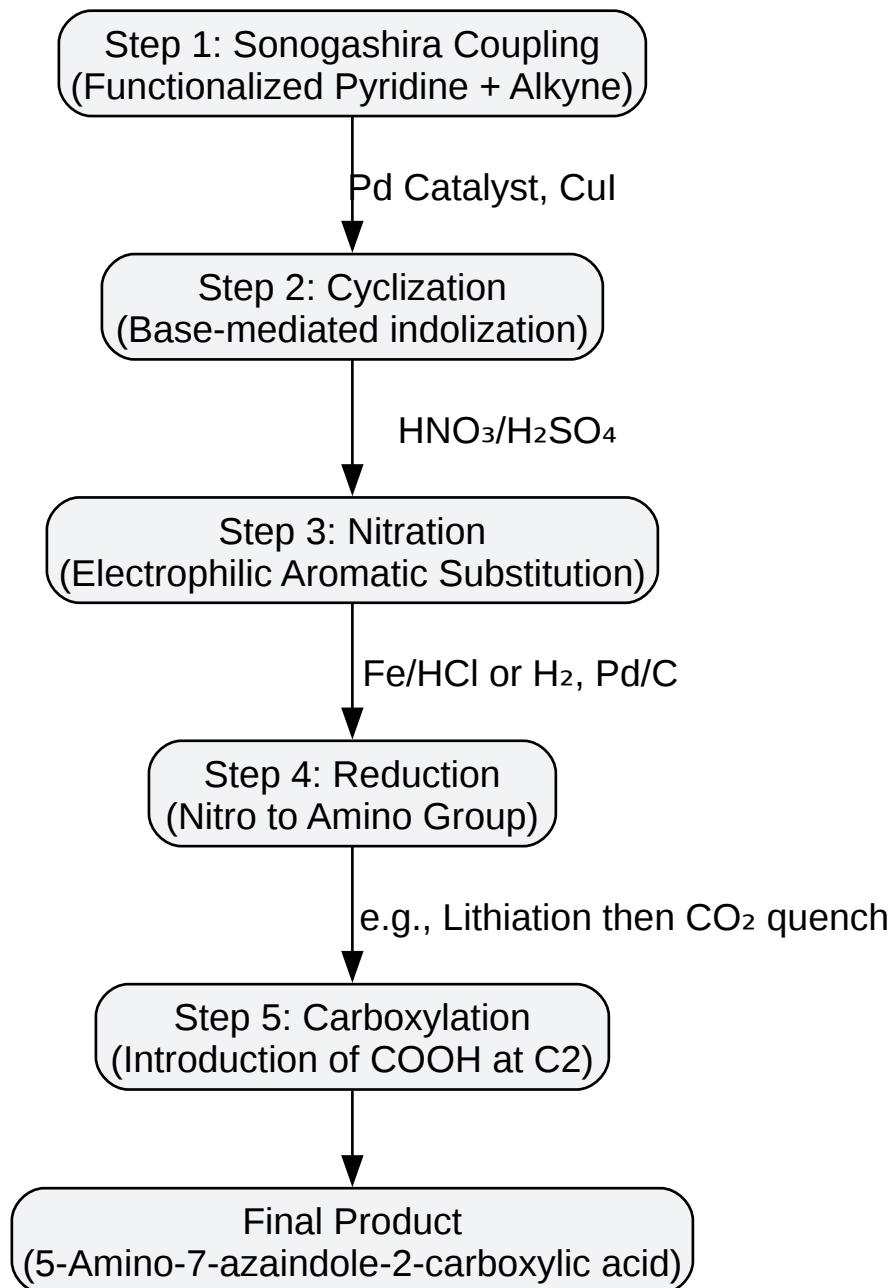
- The 7-Azaindole Core: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor and increases the basicity of the molecule compared to its indole counterpart.[\[5\]](#) This feature is critical for its role as a kinase hinge-binder.
- The 5-Amino Group: This group serves as a potent hydrogen bond donor and a key site for derivatization. Its presence significantly increases the molecule's polarity, contributing to the high TPSA. In drug design, this group can be used to probe interactions with specific amino acid residues in a target protein or to attach larger substituents to explore new binding pockets.[\[6\]](#)
- The 2-Carboxylic Acid Group: As a strong hydrogen bond donor and acceptor, this acidic moiety dramatically influences aqueous solubility. It can form salt bridges with basic residues (like lysine or arginine) in a protein active site, providing a strong, directional interaction that can enhance binding affinity and selectivity.[\[7\]](#)[\[8\]](#)
- Overall Profile: The low XLogP3 value suggests good hydrophilicity, while the TPSA is within a range often associated with cell permeability challenges, a factor that must be balanced during lead optimization. The molecule's rigidity, with only one rotatable bond, is advantageous as it reduces the entropic penalty upon binding to a target.

Part 2: Synthesis and Structural Verification

A robust and scalable synthetic route is paramount for the utility of any chemical building block. While numerous methods exist for constructing the azaindole core, a rational strategy for this specific derivative involves a multi-step sequence leveraging modern cross-coupling and cyclization chemistries.[\[9\]](#)

Conceptual Synthetic Workflow

The synthesis of a substituted azaindole often begins with a functionalized pyridine precursor. A plausible and efficient strategy involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization to form the core, with subsequent functional group manipulations to install the amino and carboxylic acid moieties.

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Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative, conceptual methodology based on established chemical transformations for this class of compounds.^{[9][10][11]} It is designed to be self-validating, with in-process checks to confirm the success of each step.

Objective: To synthesize **5-Amino-7-azaindole-2-carboxylic acid**.

Step 1: Synthesis of 2-Amino-3-alkynyl-5-nitropyridine

- **Rationale:** This step uses a Sonogashira cross-coupling reaction to install the carbon framework required for the pyrrole ring. Starting with a 2-amino-3-halopyridine allows for direct cyclization in the next step. The nitro group is introduced early as a stable precursor to the final amino group.
- **Procedure:**
 - To a solution of 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a suitable solvent like THF or DMF, add a protected alkyne such as (trimethylsilyl)acetylene (1.2 eq).
 - Add copper(I) iodide (0.1 eq) and a palladium catalyst like $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq).
 - Add a base, typically triethylamine (Et_3N , 3.0 eq), and heat the reaction mixture (e.g., to 80°C) under an inert atmosphere (N_2 or Ar) until TLC or LC-MS analysis indicates complete consumption of the starting material.
 - Work up the reaction by quenching, extracting with an organic solvent, and purifying by column chromatography.

Step 2: Cyclization to form 5-Nitro-7-azaindole

- **Rationale:** The TMS-protected alkyne is first deprotected, and the resulting terminal alkyne undergoes a base-mediated cyclization (indolization) to form the bicyclic azaindole core.
- **Procedure:**
 - Deprotect the silyl group using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.
 - Isolate the deprotected intermediate.
 - Treat the intermediate with a strong base like potassium tert-butoxide (t-BuOK) in THF and heat to reflux to induce cyclization.

- Monitor reaction completion by LC-MS. Purify the resulting 5-nitro-7-azaindole product.

Step 3: Introduction of the 2-Carboxylic Acid

- Rationale: The C2 position of the azaindole is acidic and can be deprotonated with a strong base. The resulting anion can then be quenched with carbon dioxide to install the carboxylic acid.
- Procedure:
 - Protect the indole nitrogen (N1) with a suitable protecting group (e.g., tosyl or benzenesulfonyl) to prevent side reactions.[\[12\]](#)
 - Cool a solution of the N-protected 5-nitro-7-azaindole in dry THF to -78°C.
 - Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position.
 - Bubble dry CO₂ gas through the solution or add crushed dry ice.
 - Allow the reaction to warm to room temperature, then quench with aqueous acid.
 - Extract and purify the N-protected 5-nitro-7-azaindole-2-carboxylic acid.

Step 4: Reduction of the Nitro Group and Deprotection

- Rationale: The final step involves the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed. The N1 protecting group is removed concurrently or in a subsequent step.
- Procedure:
 - Dissolve the product from Step 3 in a solvent like ethanol or ethyl acetate.
 - Perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst. Alternatively, use a chemical reductant like iron powder in acidic solution (Fe/HCl).

- If a tosyl or benzenesulfonyl protecting group was used, it may be cleaved under certain reduction conditions or require a separate basic hydrolysis step (e.g., with NaOH).[6]
- Upon completion, filter the catalyst, remove the solvent, and purify the final product, **5-Amino-7-azaindole-2-carboxylic acid**, typically by recrystallization or preparative HPLC.

Structural Verification

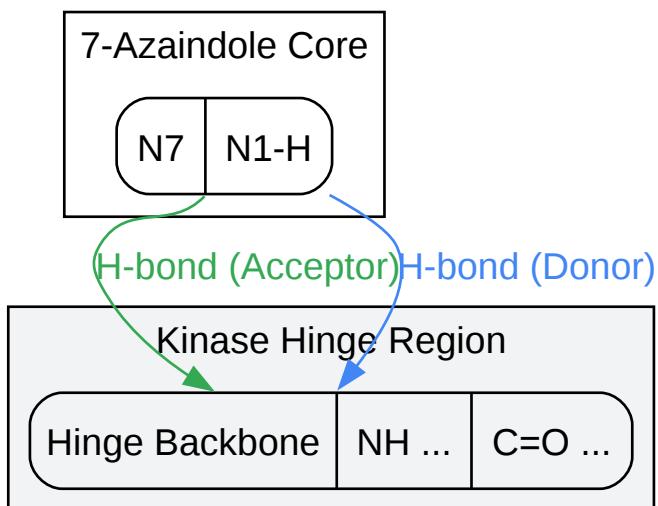
- Nuclear Magnetic Resonance (NMR): ^1H NMR should confirm the presence of aromatic protons on both rings, with distinct chemical shifts and coupling patterns characteristic of the 2,3,5-substituted pyrrolo[2,3-b]pyridine system. The absence of the protecting group signal and the appearance of broad signals for the $-\text{NH}_2$ and $-\text{COOH}$ protons would be key indicators. ^{13}C NMR would confirm the correct number of carbon atoms and the presence of the carboxyl carbon at ~ 160 -170 ppm.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass measurement that corresponds to the molecular formula $\text{C}_8\text{H}_7\text{N}_3\text{O}_2$ (177.0538), confirming the elemental composition.[4]
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretches for the amine and pyrrole (~ 3300 -3500 cm^{-1}), a broad O-H stretch for the carboxylic acid (~ 2500 -3300 cm^{-1}), and a strong C=O stretch (~ 1700 cm^{-1}).

Part 3: Applications in Medicinal Chemistry

The true value of **5-Amino-7-azaindole-2-carboxylic acid** lies in its application as a scaffold for potent and selective bioactive agents. Its structure is pre-organized to interact with one of the most important target classes in drug discovery: protein kinases.

The 7-Azaindole Core as a Kinase Hinge-Binder

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. Many kinase inhibitors are designed as ATP competitors that bind to the same active site. The "hinge" region of the kinase is a flexible loop that connects the N- and C-lobes of the enzyme and provides key hydrogen bonding interactions to the adenine base of ATP. The 7-azaindole scaffold is a superb mimic of adenine, forming two critical hydrogen bonds with the backbone of the hinge region.[1]



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Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

This bidentate interaction provides a strong and specific anchor, orienting the rest of the inhibitor within the ATP-binding pocket. The N7 atom accepts a hydrogen bond from a backbone NH group, while the N1-H group donates a hydrogen bond to a backbone carbonyl. [2] This interaction is a cornerstone of many successful kinase inhibitors, including the FDA-approved drug Vemurafenib.[1]

Strategic Role of the 5-Amino and 2-Carboxylic Acid Groups

While the azaindole core provides the primary anchor, the substituents dictate the inhibitor's potency, selectivity, and pharmaceutical properties.

- **Vector for SAR Exploration:** The 5-amino group points out towards the solvent-exposed region of the ATP binding site. This position is ideal for installing larger chemical groups to seek additional interactions, improve properties, or enhance selectivity against other kinases. In the development of inhibitors for Human African Trypanosomiasis, derivatization at this position was explored to optimize activity.[6]
- **Targeting Conserved Residues:** The 2-carboxylic acid is positioned to interact with a highly conserved lysine residue found in the active site of most kinases, which normally coordinates

the phosphates of ATP. Forming a salt bridge or hydrogen bond with this lysine can dramatically increase binding affinity. This strategy is employed in the design of some HIV-1 integrase inhibitors, where a carboxylic acid chelates essential magnesium ions in the active site, a principle that can be translated to other enzyme classes.[7][8]

- Improving Pharmacokinetics: The ionizable amino and carboxylic acid groups can be used to tune the molecule's solubility and absorption, distribution, metabolism, and excretion (ADME) profile. While high polarity can be a challenge, it can also be an advantage for formulating intravenous drugs or achieving specific distribution profiles.

Conclusion

5-Amino-7-azaindole-2-carboxylic acid is far more than a simple chemical. It is a highly engineered molecular scaffold that embodies key principles of modern medicinal chemistry. Its rigid core provides a reliable anchor for kinase hinge binding, while its strategically placed functional groups offer multiple vectors for optimizing potency, selectivity, and drug-like properties. For researchers in oncology, infectious diseases, and beyond, this compound represents a validated starting point and a powerful tool for the rational design of next-generation targeted therapies.

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